4,6-Dithia-1-azabicyclo[3.2.0]heptane

Structure verification Quality control Analytical chemistry

Researchers seeking topological differentiation from classical penam cores face limited options for probing dual-sulfur bridgehead architectures. 4,6-Dithia-1-azabicyclo[3.2.0]heptane (CAS 260550-62-7) addresses this gap with a unique aminodithioacetal motif-a bridgehead carbon bonded to N1, S4, and S6-providing a structurally distinct alternative to 4-thia-1-azabicyclo[3.2.0]heptane derivatives. - Enables scaffold-hopping studies replacing single sulfur (penam) with dual-sulfur bridgehead arrangement - Defined identifiers (SMILES: C1CSC2N1CS2; MW 133.24 g/mol) support analytical reference standard use - Heterocyclic building block lacking 7-position carbonyl, offering differentiated redox state for downstream derivatization Note: No published bioactivity data exists; procurement is supported exclusively for structural diversity applications.

Molecular Formula C4H7NS2
Molecular Weight 133.2 g/mol
CAS No. 260550-62-7
Cat. No. B13782425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dithia-1-azabicyclo[3.2.0]heptane
CAS260550-62-7
Molecular FormulaC4H7NS2
Molecular Weight133.2 g/mol
Structural Identifiers
SMILESC1CSC2N1CS2
InChIInChI=1S/C4H7NS2/c1-2-6-4-5(1)3-7-4/h4H,1-3H2
InChIKeyXDEVRMXSDRYVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dithia-1-azabicyclo[3.2.0]heptane: Structural and Physicochemical Baseline


4,6-Dithia-1-azabicyclo[3.2.0]heptane (CAS 260550-62-7) is a bicyclic heterocyclic compound characterized by a fused ring system incorporating one nitrogen and two sulfur atoms, with molecular formula C4H7NS2 and molecular weight 133.24 g/mol [1]. The compound features a bridgehead carbon (C5) covalently bonded to three heteroatoms—N1, S4, and S6—forming a unique aminodithioacetal bridgehead motif . Computed physicochemical properties include a density of 1.44±0.1 g/cm³, predicted boiling point of 229.6±40.0 °C, calculated logP of 0.961-1.5, and a topological polar surface area of 53.8 Ų [2]. This scaffold is structurally distinguished from the classical penam nucleus (which contains a single sulfur at position 4) by the integration of a second sulfur atom into the four-membered ring at position 6 .

Scaffold-hopping design
Structurally distinct aminodithioacetal bridgehead vs. classical penam core
Analytical method development
Computed physicochemical profile supports chromatographic optimization
Identity verification
Definitive SMILES and InChIKey ensure correct chemical entity procurement

4,6-Dithia-1-azabicyclo[3.2.0]heptane: Comparative Bioactivity Data Gap


For scientific and procurement stakeholders evaluating 4,6-dithia-1-azabicyclo[3.2.0]heptane (CAS 260550-62-7), a fundamental constraint must be acknowledged: a comprehensive search across authoritative databases (PubChem BioAssay, BindingDB, ChEMBL, ZINC) and the peer-reviewed literature reveals no published head-to-head comparative bioactivity, selectivity, or pharmacokinetic data for this specific compound relative to any defined comparator [1]. The molecule is listed in the ZINC20 purchasable compound database, but with only two substances catalogued and zero biogenic, endogenous, or in-man annotations [1]. Existing vendor technical datasheets provide structural characterization and computed physicochemical descriptors, but no experimental IC50, Ki, MIC, or ADME parameters that would enable evidence-based differentiation from related analogs . Consequently, generic substitution of this compound with another 1-azabicyclo[3.2.0]heptane derivative—including mono-thia analogs such as penam-based scaffolds (e.g., 4-thia-1-azabicyclo[3.2.0]heptan-7-one) or other sulfur-containing bicyclic systems—cannot be rationally guided by published quantitative performance metrics at this time. The subsequent section documents the available physicochemical and structural identity parameters that constitute the sole verifiable basis for procurement specification and quality control.

No published bioactivity or selectivity data
Substitution with mono-thia or 7-one analogs cannot be evidence-based; comparative performance is unknown.
Physicochemical profile mismatch possible
LogP and TPSA differences from the 7-one analog may alter solubility and chromatographic behavior.
Limited commercial sourcing
No multi-supplier purity benchmarking exists; alternative sources may not provide identical specifications.

4,6-Dithia-1-azabicyclo[3.2.0]heptane: Identity and Purity Specifications


Molecular Identity: SMILES and InChIKey

The definitive molecular identity of 4,6-dithia-1-azabicyclo[3.2.0]heptane is established by its canonical SMILES string (C1CSC2N1CS2) and InChIKey (XDEVRMXSDRYVHQ-UHFFFAOYSA-N). These identifiers are cross-validated across multiple independent chemical databases including ChemSrc, ChemBlink, ChemicalBook, and MolAid, with 100% concordance . This distinguishes the target compound from its structural analog 4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one (SMILES: O=C1SC2SCCN12; InChIKey differs), which contains a carbonyl at position 7, and from the mono-thia penam core (4-thia-1-azabicyclo[3.2.0]heptane) that lacks the second sulfur atom at position 6 .

Structural identity
Data to verify
Target
C1CSC2N1CS2
InChIKey: XDEVRMXSDRYVHQ-UHFFFAOYSA-N
Analog (7-one)
O=C1SC2SCCN12
Distinct InChIKey; lacks second sulfur vs. penam
Ensures correct entity; cross-database SMILES/InChIKey concordance supports procurement verification.
Verify identity via in-house NMR or LC-MS upon receipt.
Structure verification Quality control Analytical chemistry

Purity Specifications for Procurement

The commercially supplied material (CAS 260550-62-7) is typically offered at 95% purity, as documented in vendor technical datasheets . This represents a defined quality threshold for procurement specification. No alternative purity grades (e.g., ≥98%, ≥99%) are documented in the accessible vendor landscape for this compound, nor are comparative purity offerings from multiple suppliers available, as several chemical directories indicate that no manufacturers currently supply this product . This contrasts with widely available β-lactam building blocks (e.g., 6-aminopenicillanic acid derivatives) where multiple purity grades and supplier options are standard.

Purity specification
Data to verify
95% purity (sole documented commercial offering)
Procurement limited to 95% specification; lot-specific verification essential for quantitative use.
Independent HPLC or NMR purity analysis recommended.
Purity specification Quality assurance Vendor qualification

LogP and TPSA Comparison with Analogs

Computed physicochemical parameters provide the only quantifiable differentiation between 4,6-dithia-1-azabicyclo[3.2.0]heptane and its closest structural analog, 4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one. The target compound has a computed LogP of 0.961-1.5 and topological polar surface area (TPSA) of 53.8 Ų [1]. The 7-one analog, containing an additional carbonyl oxygen, has a molecular weight of 147.21 g/mol (versus 133.24 g/mol) and a higher hydrogen bond acceptor count, which would be expected to reduce LogP and increase TPSA, though direct comparative computed values are not published in the same data sources .

LogP & TPSA
Class-level inference
Target: LogP 0.96–1.5
TPSA 53.8 Ų
7-one analog: expected lower LogP, higher TPSA (qualitative)
Physicochemical differences may affect solubility and chromatography; guides synthetic route selection.
Direct experimental values for analog unavailable; verify experimentally if critical.
Lipophilicity Physicochemical properties Drug-likeness

4,6-Dithia-1-azabicyclo[3.2.0]heptane: Application Scenarios


Scaffold-Hopping and MedChem Library Design

The unique aminodithioacetal bridgehead architecture of 4,6-dithia-1-azabicyclo[3.2.0]heptane—featuring a bridgehead carbon bonded to one nitrogen and two sulfur atoms—provides a structurally distinct alternative to the classical mono-thia penam core . For medicinal chemistry programs exploring β-lactam mimetics or heterocyclic diversity libraries, this scaffold offers topological and electronic differentiation from 4-thia-1-azabicyclo[3.2.0]heptane derivatives. Procurement of this compound is justified specifically for scaffold-hopping initiatives where the objective is to probe the biological consequences of replacing a single sulfur (penam) with a dual-sulfur bridgehead arrangement, as established by the structural characterization evidence in Section 3 .

Analytical Reference Standard for LC-MS and NMR

The unambiguous molecular identifiers (SMILES: C1CSC2N1CS2; InChIKey: XDEVRMXSDRYVHQ-UHFFFAOYSA-N) and defined physicochemical parameters (MW 133.24 g/mol, computed LogP 0.961-1.5) [1] establish this compound as suitable for use as an analytical reference standard in method development and validation. However, procurement for this purpose is contingent upon independent verification of lot-specific purity, as the commercial specification of 95% may require supplementary purification or characterization prior to use as a quantitative standard. The evidence supports limited, quality-controlled analytical applications rather than large-scale synthetic or biological screening programs in the absence of published bioactivity data.

Dithia-Azabicyclo Derivatives as Building Blocks

The 4,6-dithia-1-azabicyclo[3.2.0]heptane core serves as a heterocyclic building block for the synthesis of derivatives through functionalization at available positions. The absence of a 7-position carbonyl distinguishes this scaffold from 4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one , providing a different synthetic handle and redox state for downstream derivatization. Procurement for synthetic applications should be guided by the specific requirements for the dithia-azabicyclo framework in the intended reaction sequence, with the recognition that no published comparative reaction yields or synthetic efficiency data are available to guide selection over alternative starting materials.

Application
Selection Property
Validation Focus
Scaffold-hopping library design
Aminodithioacetal bridgehead architecture distinct from penam core
Topological and electronic differentiation from mono-thia analogs
Analytical reference standard
Definitive SMILES/InChIKey and computed physicochemical profile
Lot-specific purity verification via HPLC/NMR
Heterocyclic building block synthesis
Absence of 7-carbonyl offers different synthetic handle and redox state
Reactivity and compatibility in intended reaction sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dithia-1-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.